molecular formula C17H25NO4 B8184583 Methyl 3-((tert-butoxycarbonyl)amino)-5-(tert-butyl)benzoate

Methyl 3-((tert-butoxycarbonyl)amino)-5-(tert-butyl)benzoate

Cat. No.: B8184583
M. Wt: 307.4 g/mol
InChI Key: HKMQGDVQUHCBRQ-UHFFFAOYSA-N
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Description

Methyl 3-((tert-butoxycarbonyl)amino)-5-(tert-butyl)benzoate is an organic compound that features a tert-butoxycarbonyl (Boc) protected amino group and a tert-butyl group attached to a benzoate ester. This compound is often used in organic synthesis due to its stability and reactivity, particularly in the context of protecting groups in peptide synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-((tert-butoxycarbonyl)amino)-5-(tert-butyl)benzoate typically involves the following steps:

    Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine. This reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions.

    Esterification: The carboxylic acid group is esterified using methanol and a strong acid catalyst like sulfuric acid or hydrochloric acid. This step converts the carboxylic acid to a methyl ester.

    Introduction of the tert-Butyl Group: The tert-butyl group is introduced via a Friedel-Crafts alkylation reaction using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-((tert-butoxycarbonyl)amino)-5-(tert-butyl)benzoate undergoes several types of chemical reactions:

    Deprotection: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amine.

    Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to modify the functional groups.

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid in dichloromethane.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride.

Major Products Formed

    Deprotection: Yields the free amine.

    Substitution: Yields substituted esters or amides.

    Oxidation: Yields carboxylic acids or ketones.

    Reduction: Yields alcohols or amines.

Scientific Research Applications

Methyl 3-((tert-butoxycarbonyl)amino)-5-(tert-butyl)benzoate is used in various scientific research applications:

    Chemistry: As a protecting group in peptide synthesis, it helps in the stepwise construction of peptides by protecting the amino group from unwanted reactions.

    Biology: Used in the synthesis of biologically active molecules, including pharmaceuticals and enzyme inhibitors.

    Medicine: Serves as an intermediate in the synthesis of drugs and therapeutic agents.

    Industry: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-((tert-butoxycarbonyl)amino)-5-(tert-butyl)benzoate primarily involves its role as a protecting group. The Boc group stabilizes the amino group, preventing it from participating in side reactions during synthesis. Upon deprotection, the free amine can then react with other reagents to form the desired product. The tert-butyl group provides steric hindrance, enhancing the compound’s stability .

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-amino-5-(tert-butyl)benzoate: Lacks the Boc protecting group, making it more reactive.

    Methyl 3-((tert-butoxycarbonyl)amino)benzoate: Lacks the tert-butyl group, resulting in different steric properties.

    tert-Butyl 3-((tert-butoxycarbonyl)amino)benzoate: Contains a tert-butyl ester instead of a methyl ester, affecting its reactivity and solubility.

Uniqueness

Methyl 3-((tert-butoxycarbonyl)amino)-5-(tert-butyl)benzoate is unique due to the combination of the Boc protecting group and the tert-butyl group, which together provide both stability and reactivity. This makes it particularly useful in complex organic syntheses where selective protection and deprotection are required .

Biological Activity

Methyl 3-((tert-butoxycarbonyl)amino)-5-(tert-butyl)benzoate, also known by its CAS number 1008139-17-0, is an organic compound that plays a significant role in organic synthesis, particularly in the context of peptide synthesis and the development of biologically active molecules. This article provides a detailed examination of its biological activity, including mechanisms of action, applications in research, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following properties:

  • Molecular Formula : C17H25NO4
  • Molar Mass : 307.38 g/mol
  • Appearance : Solid
  • CAS Number : 1008139-17-0

The compound features a tert-butoxycarbonyl (Boc) protected amino group and a tert-butyl group attached to a benzoate ester. The Boc group serves as a protective moiety that stabilizes the amino group during chemical reactions, while the tert-butyl group contributes to steric hindrance, enhancing stability and reactivity .

The primary biological activity of this compound is attributed to its role as a protecting group in peptide synthesis. The Boc group prevents unwanted reactions involving the amino group during the synthesis process. Upon deprotection using acidic conditions (e.g., trifluoroacetic acid), the free amine can participate in further reactions, forming biologically relevant compounds .

Applications in Scientific Research

This compound has several applications across various fields:

  • Organic Chemistry : Utilized as a protecting group in peptide synthesis, facilitating stepwise construction of peptides.
  • Pharmaceutical Development : Serves as an intermediate in synthesizing drugs and therapeutic agents.
  • Biological Research : Important for synthesizing biologically active molecules, including enzyme inhibitors and other pharmaceuticals .

Case Study 1: Peptide Synthesis

In a study focusing on peptide synthesis, this compound was employed to protect amino groups during the stepwise assembly of peptides. The successful deprotection led to the formation of peptides with high yields and purity, demonstrating its effectiveness as a protecting group in complex organic syntheses .

Case Study 2: Enzyme Inhibitors

Research has indicated that compounds derived from this compound exhibit potential as enzyme inhibitors. For example, derivatives have shown activity against bacterial topoisomerases, which are crucial targets for antibacterial drug development. The modifications made using this compound allowed for enhanced solubility and bioactivity against multidrug-resistant strains of bacteria .

Comparative Analysis of Related Compounds

Compound NameMolecular FormulaBiological ActivityApplication
This compoundC17H25NO4Protecting agent in peptide synthesis; potential enzyme inhibitorDrug synthesis
Other Boc-protected amino acidsVariesGeneral use as protecting groupsPeptide synthesis
Trifluoroacetyl derivativesVariesInhibition of specific enzymesDrug development

Properties

IUPAC Name

methyl 3-tert-butyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO4/c1-16(2,3)12-8-11(14(19)21-7)9-13(10-12)18-15(20)22-17(4,5)6/h8-10H,1-7H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKMQGDVQUHCBRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1)C(=O)OC)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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